molecular formula C24H24FN5O3S B2418397 2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1358830-86-0

2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2418397
CAS RN: 1358830-86-0
M. Wt: 481.55
InChI Key: MQCYVNUJUGDASZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as DNA and RNA. The compound has several functional groups attached to it, including an ethyl group, a fluorobenzyl group, a methyl group, and a methoxyphenyl group. These groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The pyrimidine ring provides a basic aromatic structure, with the various attached groups likely influencing the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Activities

A significant area of research involving similar pyrazolo[4,3-d]pyrimidin-5-yl compounds focuses on their potential as anticancer agents. For instance, a study by Al-Sanea et al. (2020) highlighted the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives against 60 cancer cell lines, revealing appreciable cancer cell growth inhibition in several lines, suggesting a promising avenue for anticancer therapy development (Al-Sanea, M. M., et al., 2020). Similarly, novel fluoro substituted benzo[b]pyran compounds have shown anti-lung cancer activity, indicating the potential for these compounds in cancer treatment strategies (Hammam, A. G., et al., 2005).

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds leveraging the structural backbone similar to the chemical has been extensive. Chkirate et al. (2019) have synthesized and characterized novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, highlighting their potential in medicinal chemistry and material science due to their significant antioxidant activity (Chkirate, K., et al., 2019). This underscores the versatility of such compounds in synthesizing coordination complexes with potential biological applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific research, it’s impossible to say exactly what the mechanism of action of this compound would be .

Safety and Hazards

Without specific data, it’s impossible to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, properties, and potential applications. This could involve laboratory experiments as well as computational modeling .

properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)28-30)27-24(29(23(22)32)13-16-8-10-17(25)11-9-16)34-14-20(31)26-18-6-5-7-19(12-18)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCYVNUJUGDASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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